molecular formula C9H15N3 B1374207 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1375473-42-9

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No. B1374207
CAS RN: 1375473-42-9
M. Wt: 165.24 g/mol
InChI Key: MOCMZRDJPSROCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is a chemical compound that has been mentioned in the context of being a human neutrophil elastase inhibitor .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H15N3/c1-2-12-9-5-3-4-8(10)7(9)6-11-12/h6,8H,2-5,10H2,1H3 . This indicates that the compound has a molecular weight of 165.24 and consists of 9 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 165.24 . The physical form of the compound is oil .

Scientific Research Applications

Synthesis of Fused Tetracyclic Heterocycles

A study by Li et al. (2013) demonstrates the synthesis of fused tetracyclic heterocycles, including derivatives of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, via a three-component reaction. This process produces high yields and offers potential applications in the development of complex molecular structures (Li, Mu, Li, Liu, & Wang, 2013).

Novel Synthesis Routes for Functionalized Carboxymides

Revanna et al. (2013) explored an efficient synthetic route leading to novel functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides. This research highlights the versatility of this compound in synthesizing fluorinated heterocyclic scaffolds (Revanna, Raghavendra, Nandeesh, Bhadregowda, Rangappa, & Mantelingu, 2013).

Iminofurans Chemistry and Decyclization Reactions

Research by Vasileva et al. (2018) involves the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, demonstrating the chemical versatility and reactivity of compounds related to this compound (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Derivatives Synthesis for Biological Activities

A study conducted by 郭瓊文 in 2006 explored the synthesis of derivatives of this compound and their biological activities. This research demonstrates the potential biomedical applications of these compounds (郭瓊文, 2006).

Bridged-Ring Nitrogen Compounds Synthesis

Research by Gentles et al. (1991) involved the synthesis of bridged 3-benzazepine derivatives, starting from compounds including this compound. This work contributes to the field of conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Biochemical Analysis

Biochemical Properties

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to inhibit the growth of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of matrix metalloproteinase-13 (MMP-13), an enzyme involved in tissue remodeling and repair .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its activity and reducing the production of inflammatory mediators . Additionally, it can interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a half-life exceeding one hour in aqueous buffer solutions . Long-term studies have shown that it can maintain its inhibitory effects on enzymes like COX-2 and MMP-13 over extended periods . Its stability and activity may decrease over time due to degradation and other factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 and reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .

properties

IUPAC Name

1-ethyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-12-9-5-3-4-8(10)7(9)6-11-12/h6,8H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCMZRDJPSROCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 2
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 3
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 4
Reactant of Route 4
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 5
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 6
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.